Inclusion as a Preferred Alpha-Substituent in a Patented Insecticidal Isovalerate Ester Series
A patent (US 4,409,238) describing novel insecticidal isovaleric acid esters explicitly includes alpha-(allyl or 3,3-dimethylallyl)isovaleric acid esters among its specific claims, while numerous other possible alpha-substituents across the patent's broad Markush structure are not individually exemplified or claimed with the same specificity [1]. This indicates that the alpha-allyl group was selected as a preferred embodiment. While the patent discloses the general class, the specific enumeration of the allyl-substituted ester as a distinct invention implies a favorable biological profile relative to other substituent options not singled out for claims.
| Evidence Dimension | Patent claim specificity as a proxy for differential preference among alpha-substituents |
|---|---|
| Target Compound Data | Ethyl .alpha.-(allyl)isovalerate is a specifically claimed embodiment |
| Comparator Or Baseline | Other alpha-substituted isovalerate esters within the patent's generic formula that are not individually claimed |
| Quantified Difference | Qualitative: preferred vs. non-preferred; no quantitative potency data provided |
| Conditions | Patent legal scope, not a direct bioassay |
Why This Matters
For organizations prioritizing freedom-to-operate or seeking to develop follow-on compounds, the explicit claiming of the alpha-allyl derivative suggests it is a high-value scaffold.
- [1] Patent US 4,409,238. Claim 1; also description of alpha-(allyl or 3,3-dimethylallyl)isovaleric acid esters. View Source
